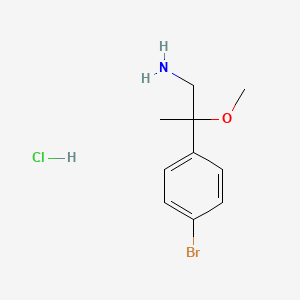
2-(Aminomethyl)-1-ethylpyrrolidine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-1-ethylpyrrolidine-d5 is a deuterated derivative of 2-(aminomethyl)-1-ethylpyrrolidine. This compound is characterized by the presence of five deuterium atoms, which are isotopes of hydrogen. Deuterium-labeled compounds are often used in scientific research to study metabolic pathways, reaction mechanisms, and other biochemical processes due to their unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-1-ethylpyrrolidine-d5 typically involves the deuteration of 2-(aminomethyl)-1-ethylpyrrolidine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a palladium catalyst. The reaction is carried out under high pressure and temperature to ensure complete deuteration.
Industrial Production Methods
Industrial production of deuterated compounds like this compound often involves large-scale catalytic exchange reactions. The process requires specialized equipment to handle deuterium gas and maintain the necessary reaction conditions. The purity of the final product is critical, and purification steps such as distillation or chromatography are employed to achieve the desired quality.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-1-ethylpyrrolidine-d5 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while substitution reactions can produce a variety of functionalized derivatives.
科学的研究の応用
2-(Aminomethyl)-1-ethylpyrrolidine-d5 has several applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and catalysts, leveraging its unique isotopic properties.
作用機序
The mechanism of action of 2-(aminomethyl)-1-ethylpyrrolidine-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence reaction rates and pathways due to the kinetic isotope effect. This effect can lead to differences in bond dissociation energies and reaction kinetics compared to non-deuterated analogs. The compound’s interaction with enzymes and receptors can be studied to understand its biological effects and potential therapeutic applications.
類似化合物との比較
Similar Compounds
2-(Aminomethyl)-1-ethylpyrrolidine: The non-deuterated analog of 2-(aminomethyl)-1-ethylpyrrolidine-d5.
2-(Aminomethyl)pyrrolidine: A similar compound lacking the ethyl group.
1-Ethylpyrrolidine: A related compound without the aminomethyl group.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in various studies, making it a valuable tool in scientific research.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
133.25 g/mol |
IUPAC名 |
[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C7H16N2/c1-2-9-5-3-4-7(9)6-8/h7H,2-6,8H2,1H3/i1D3,2D2 |
InChIキー |
UNRBEYYLYRXYCG-ZBJDZAJPSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CN |
正規SMILES |
CCN1CCCC1CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,3aS,6R,6aS)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B15295594.png)
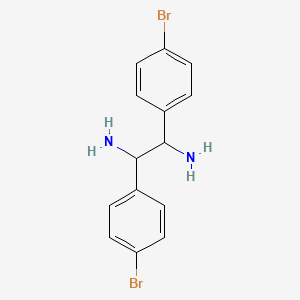

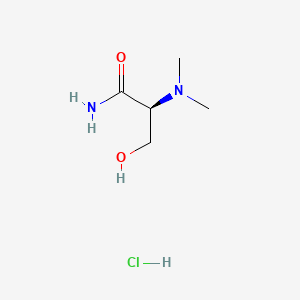

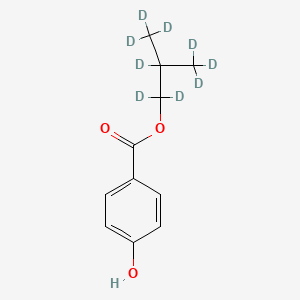
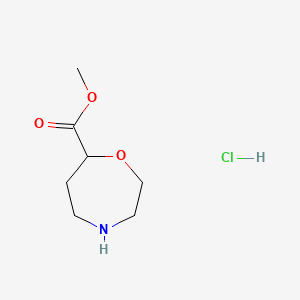

![5,5-dimethyl-4H,5H,6H,7H-thieno[3,2-b]pyridine hydrochloride](/img/structure/B15295641.png)


![Bicyclo[2.2.1]heptan-7-amine hydrochloride](/img/structure/B15295664.png)
